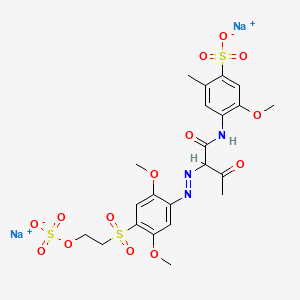
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Reactive Yellow 17 . This compound is widely used in the textile industry for dyeing purposes due to its excellent binding properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethoxyaniline, followed by coupling with 4-((2-(sulfooxy)ethyl)sulfonyl)benzenediazonium chloride. The resulting intermediate is then reacted with 1,3-dioxobutylamine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize waste, making it both cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors
作用機序
The mechanism of action of Benzenesulfonic acid, 4-((2-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt involves its ability to form strong covalent bonds with various substrates. The sulfooxy group enhances its solubility in water, allowing it to interact with hydrophilic surfaces. The azo bond provides stability and resistance to degradation, making it suitable for long-term applications .
類似化合物との比較
Similar Compounds
Reactive Yellow 17: A closely related compound with similar properties and applications.
Reactive Orange 16: Another azo dye with comparable stability and binding properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provide enhanced solubility, stability, and binding properties. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .
特性
CAS番号 |
93912-54-0 |
|---|---|
分子式 |
C22H25N3Na2O14S3 |
分子量 |
697.6 g/mol |
IUPAC名 |
disodium;4-[[2-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-5-methoxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C22H27N3O14S3.2Na/c1-12-8-14(16(36-3)10-19(12)41(30,31)32)23-22(27)21(13(2)26)25-24-15-9-18(38-5)20(11-17(15)37-4)40(28,29)7-6-39-42(33,34)35;;/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
TYTRTJJMRRUYPK-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
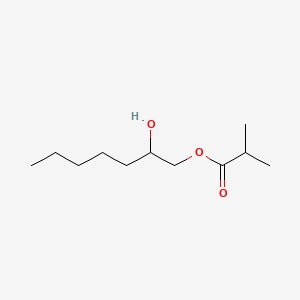
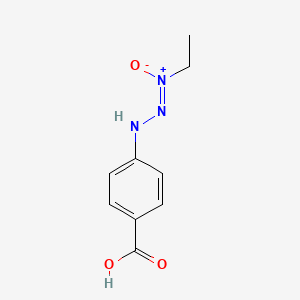
![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
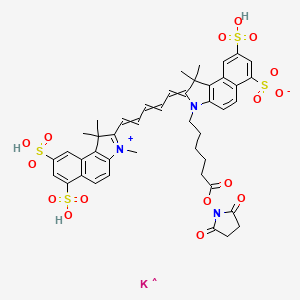
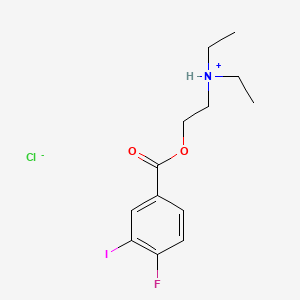
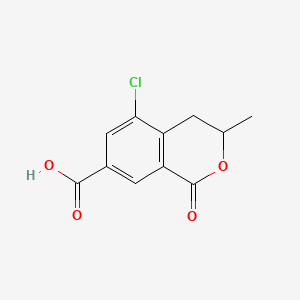

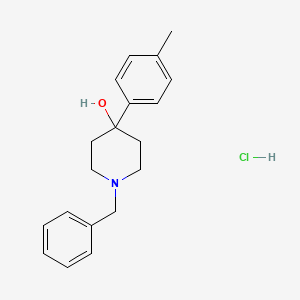
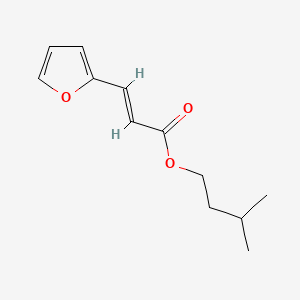
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)
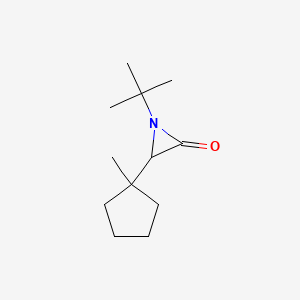
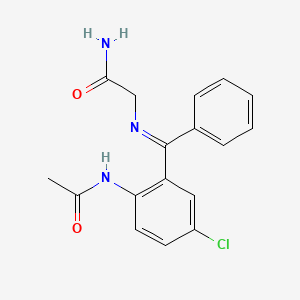
![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
